![molecular formula C30H32N4O5S B2530626 N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide CAS No. 422292-81-7](/img/structure/B2530626.png)
N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide
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Description
The compound appears to contain several structural motifs, including a furylmethyl group, a methoxyphenyl group, a quinazolinone group, and a cyclohexanecarboxamide group . These groups are common in many bioactive compounds and could potentially confer interesting properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The furylmethyl and methoxyphenyl groups would likely contribute to the aromaticity of the molecule, while the quinazolinone and cyclohexanecarboxamide groups could potentially form hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could be protected/deprotected using a chemoselective reagent like 2-methoxyphenyl isocyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structural features. For example, the presence of multiple aromatic rings could increase its lipophilicity, while the presence of amine and carbonyl groups could allow it to form hydrogen bonds .Scientific Research Applications
Hydrogenation of Furfural
The compound contains a furan ring, which is a key component in the hydrogenation of furfural to 2-methylfuran . This process is crucial in the production of biofuels and other green chemicals .
Biosynthesis of Cefuroxime
The compound can be used in the biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime . Cefuroxime is a widely used antibiotic, and this biosynthetic route could potentially offer a more environmentally friendly and cost-effective method of production .
Synthesis of Hexa(furan-2-yl)benzenes
The compound’s furan ring can also be used in the synthesis of hexa(furan-2-yl)benzenes . These compounds have potential applications in organic electronics due to their unique electronic properties .
Development of New Catalysts
The furan ring in the compound can be used in the development of new catalysts for various chemical reactions. For example, it can be used in the development of iridium catalysts for the hydrogenation of furfural .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O5S/c1-38-26-11-5-4-10-25(26)32-27(35)19-40-30-33-24-9-3-2-8-23(24)29(37)34(30)18-20-12-14-21(15-13-20)28(36)31-17-22-7-6-16-39-22/h2-11,16,20-21H,12-15,17-19H2,1H3,(H,31,36)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVLOCHXGLYKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-[[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide |
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